(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride molecular weight
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride molecular weight
An In-depth Technical Guide to (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride
Executive Summary: This technical guide provides a comprehensive overview of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride, a fluorinated chiral building block of significant interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, with a core focus on its molecular weight and chemical formula. Furthermore, it presents a validated framework for its synthesis, analytical characterization, and potential applications. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.
Introduction: The Strategic Importance of Fluorinated Chiral Amines
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride is a specialized organic compound that belongs to the class of β-amino alcohols. Its structure is notable for two key features: a specific stereocenter ((S)-configuration) and the presence of two fluorine atoms on the phenyl ring. The incorporation of fluorine into drug candidates has become a prevalent strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The chiral nature of this molecule makes it a valuable precursor for asymmetric synthesis, allowing for the construction of enantiomerically pure pharmaceutical agents where specific stereochemistry is critical for therapeutic activity.[2] This guide delves into the core technical data and methodologies associated with this compound.
Physicochemical and Structural Properties
The fundamental identity and characteristics of a chemical compound are defined by its structural and physical properties. For (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride, these properties are crucial for its application in synthesis and for regulatory purposes. The hydrochloride salt form is typically used to enhance the compound's stability and solubility in aqueous media, which is advantageous for laboratory and industrial applications.[2]
A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| Molecular Weight | 209.62 g/mol | [3] |
| Chemical Formula | C₈H₁₀ClF₂NO | [3][4] |
| CAS Number | 1810074-77-1 | [4] |
| IUPAC Name | (2S)-2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride | N/A |
| Physical Form | Solid | [5] |
| Purity | Typically ≥98% | [3] |
Synthesis and Stereochemical Control
The synthesis of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride requires precise control over its stereochemistry to ensure the desired (S)-enantiomer is produced with high purity. This is typically achieved through asymmetric synthesis methodologies.
Synthesis Rationale
The most common and effective route involves the asymmetric reduction of a ketone precursor, 2-amino-1-(2,5-difluorophenyl)ethan-1-one. The causality behind this choice is twofold: the ketone is readily accessible, and its reduction allows for the creation of the chiral hydroxyl center. The use of a chiral catalyst or reducing agent is paramount; it creates a diastereomeric transition state that energetically favors the formation of the (S)-alcohol over the (R)-alcohol, leading to a high enantiomeric excess. Biocatalysts, such as specific enzymes or whole-cell systems, or chemical catalysts like those based on chiral ligands (e.g., from the Noyori or Corey schools of catalysis), are employed for this purpose.[2]
Generalized Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis.
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Precursor Synthesis: Synthesize 2-amino-1-(2,5-difluorophenyl)ethan-1-one hydrochloride from a suitable starting material like 1-bromo-2,5-difluorobenzene.
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Asymmetric Reduction (Core Step):
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In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone precursor in an appropriate solvent (e.g., methanol or isopropanol).
-
Introduce a chiral catalyst system. For example, a ruthenium-based catalyst with a chiral diamine ligand. The catalyst acts as a template, directing the approach of the reducing agent to one face of the carbonyl group.
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Introduce a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like formic acid.
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Maintain the reaction at a controlled temperature until completion, monitored by techniques like TLC or LC-MS.
-
-
Work-up and Isolation:
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Quench the reaction and remove the catalyst, often by filtration through a pad of celite or silica gel.
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Neutralize the reaction mixture and extract the free base, (S)-2-Amino-2-(2,5-difluorophenyl)ethanol, into an organic solvent.
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Dry the organic layer and concentrate it under reduced pressure.
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-
Salt Formation:
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Dissolve the isolated free base in a suitable solvent (e.g., ethanol or diethyl ether).
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Add a stoichiometric amount of hydrochloric acid (often as a solution in the solvent) to precipitate the hydrochloride salt. This step is crucial for producing a stable, crystalline solid that is easier to handle and purify.[2]
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-
Purification:
-
Collect the precipitated solid by filtration.
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Wash the solid with a cold solvent to remove impurities.
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Dry the final product, (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride, under vacuum.
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Synthesis Workflow Diagram
Caption: A generalized workflow for the asymmetric synthesis of the target compound.
Applications in Drug Discovery
The structural motifs within (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride make it a highly valuable building block in the synthesis of complex pharmaceutical molecules.
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Chiral Pool Synthesis: It serves as an enantiopure starting material, introducing a defined stereocenter into a larger molecule. This is critical as the biological activity of enantiomers can differ significantly.
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Fluorine Incorporation: The difluorophenyl group can enhance the metabolic stability and binding properties of a final drug product by modifying its electronic and lipophilic character.[1] Fluorine-containing amino acids and their derivatives are increasingly prominent in new drugs.[1][6]
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Prodrug Development: The amino and alcohol functionalities provide handles for chemical modification, making it suitable for creating prodrugs designed to improve a parent drug's solubility, permeability, or targeting.[7][]
Caption: Logical relationship of the compound to synthetic pathways and drug targets.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on standard safety data sheets (SDS) for similar chemical entities.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a laboratory coat, and chemical-resistant gloves.[9][10]
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Handling:
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Storage:
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Disposal:
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Dispose of waste materials in accordance with local, regional, and national regulations.[11]
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Conclusion
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride, with a molecular weight of 209.62 g/mol , is more than a simple chemical entity. It represents a strategic tool for the modern medicinal chemist. Its defined stereochemistry and difluorinated aromatic ring provide a powerful combination for the development of novel therapeutics with enhanced pharmacological profiles. Understanding its synthesis, properties, and handling is fundamental for leveraging its full potential in the complex process of drug discovery and development.
References
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(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride | AMERICAN ELEMENTS. [Link]
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(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride | LabSolutions. [Link]
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SAFETY DATA SHEET | accessdata.fda.gov. [Link]
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Applications of fluorine-containing amino acids for drug design | PubMed. [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid | MDPI. [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)
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Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution | ResearchGate. [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI. [Link]
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Amino Acids in the Development of Prodrugs | PMC. [Link]
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